Isovitamin D3

Overview

Description

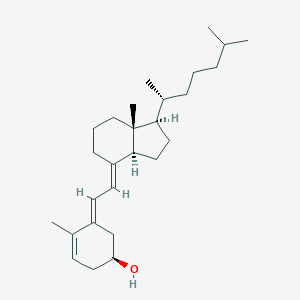

(5E)-Isovitamin D3, also known as (5E)-isocholecalciferol, is a synthetic analog of vitamin D3. This compound is structurally similar to vitamin D3 but has a different configuration at the 5th position, which gives it unique properties. Vitamin D3 is essential for calcium and phosphorus homeostasis in the body, and its analogs are studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-Isovitamin D3 involves several steps, starting from a suitable precursor such as 7-dehydrocholesterol. The key steps include:

Isomerization: Conversion of 7-dehydrocholesterol to previtamin D3 through UV irradiation.

Thermal Isomerization: Previtamin D3 is then thermally isomerized to vitamin D3.

Selective Isomerization: The final step involves the selective isomerization of vitamin D3 to (5E)-Isovitamin D3 using specific catalysts and reaction conditions.

Industrial Production Methods

Industrial production of (5E)-Isovitamin D3 follows similar synthetic routes but on a larger scale. The process involves:

Large-scale UV irradiation: Using industrial UV lamps to convert 7-dehydrocholesterol to previtamin D3.

Controlled thermal isomerization: Using industrial reactors to ensure uniform heating and conversion to vitamin D3.

Catalytic isomerization: Employing specialized catalysts to achieve high yield and purity of (5E)-Isovitamin D3.

Chemical Reactions Analysis

Types of Reactions

(5E)-Isovitamin D3 undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form hydroxy derivatives.

Reduction: Reduction reactions can modify the double bonds in the structure.

Substitution: Halogenation and other substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using reagents like bromine or chlorine under controlled conditions.

Major Products

Oxidation: Hydroxy derivatives of (5E)-Isovitamin D3.

Reduction: Saturated analogs of (5E)-Isovitamin D3.

Substitution: Halogenated derivatives with potential biological activity.

Scientific Research Applications

(5E)-Isovitamin D3 has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of vitamin D analogs.

Biology: Investigated for its role in calcium and phosphorus metabolism.

Medicine: Potential therapeutic applications in treating vitamin D deficiency and related disorders.

Industry: Used in the development of vitamin D supplements and fortified foods.

Mechanism of Action

(5E)-Isovitamin D3 exerts its effects by binding to the vitamin D receptor (VDR) in the body. The VDR is a nuclear receptor that regulates the expression of genes involved in calcium and phosphorus homeostasis. Upon binding to the VDR, (5E)-Isovitamin D3 modulates the transcription of target genes, leading to increased calcium absorption in the intestines and mobilization of calcium from bones.

Comparison with Similar Compounds

Similar Compounds

Vitamin D3 (Cholecalciferol): The natural form of vitamin D3.

Vitamin D2 (Ergocalciferol): A plant-derived form of vitamin D.

Dihydrotachysterol: A synthetic analog of vitamin D that does not require renal activation.

Uniqueness

(5E)-Isovitamin D3 is unique due to its specific isomeric configuration, which may confer different biological activities compared to other vitamin D analogs. Its selective binding to the VDR and distinct metabolic pathways make it a valuable compound for research and potential therapeutic applications.

Biological Activity

Isovitamin D3, also known as 1,25-dihydroxyvitamin D3, is a biologically active form of vitamin D that plays a crucial role in various physiological processes. It is primarily involved in calcium and phosphate metabolism, immune function, and has implications in various diseases, including cancer and autoimmune disorders. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is synthesized from vitamin D3 (cholecalciferol) through a two-step hydroxylation process in the liver and kidneys. The first step converts vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3), which is then converted to 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) in the kidneys. This active form binds to the vitamin D receptor (VDR), influencing gene expression related to calcium homeostasis and other biological functions.

Biological Functions

Calcium Homeostasis

this compound enhances intestinal absorption of calcium and phosphate, promoting bone mineralization. It also regulates parathyroid hormone (PTH) secretion, which is critical for maintaining serum calcium levels. A deficiency in this compound can lead to rickets in children and osteomalacia in adults due to impaired bone mineralization.

Immune Modulation

Recent studies have highlighted the immunomodulatory effects of this compound. It enhances the pathogen-fighting effects of monocytes and macrophages—white blood cells crucial for immune defense. For instance, a study indicated that adequate levels of this compound can reduce the incidence and severity of respiratory infections, including acute respiratory tract infections (ARTIs) .

Anticancer Properties

Research indicates that this compound may exert protective effects against certain cancers by regulating cell growth and differentiation. A meta-analysis revealed that higher serum levels of 25(OH)D3 were associated with a reduced risk of cancer mortality . Specifically, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer types .

Case Studies

-

Vitamin D Supplementation and ARTIs

A case study involving a 23-year-old female medical student demonstrated the impact of vitamin D supplementation on serum levels. Initially deficient at 45.6 nmol/l, she supplemented with 4,000 IU daily for two weeks, followed by 2,000 IU. After one month, her levels increased to 85.91 nmol/l, indicating successful supplementation . -

Antiviral Effects during COVID-19

A study assessed the effects of vitamin D compounds on saliva samples from COVID-19 patients. While no significant antiviral effect was observed directly attributable to this compound, it highlighted the importance of maintaining adequate vitamin D levels for overall immune function during viral infections .

Data Tables

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| VITAL Trial | 25,871 adults | 2000 IU/day Vitamin D | No significant reduction in overall cancer incidence; reduced autoimmune disease incidence by 22% |

| ARTIs Case Study | 1 participant | Vitamin D supplementation (4,000 IU/day) | Increased serum vitamin D levels from deficiency to sufficiency |

| COVID-19 Study | 257 patients | Vitamin D compounds (various doses) | No conclusive antiviral effect observed |

Properties

IUPAC Name |

(1S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylcyclohex-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h11-13,19,21,24-26,28H,6-10,14-18H2,1-5H3/b22-12+,23-13+/t21-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBGVVOJTGHJNP-FVUVGDFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=CC[C@@H](C/C1=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42607-12-5 | |

| Record name | Isovitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042607125 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOVITAMIN D3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJB64RG93A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.